2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated phenyl group with an isobutoxy substituent. The molecular formula of this compound is C14H22BFO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-5-isobutoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
[ \text{3-Fluoro-5-isobutoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or alkenyl compound.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Mechanism of Action
The primary mechanism of action of 2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step of the reaction. This leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-isobutoxyphenylboronic Acid: A precursor in the synthesis of the dioxaborolane compound.
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different substituents.
Uniqueness
2-(3-Fluoro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a fluorinated phenyl group and an isobutoxy substituent, which can impart distinct electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H24BFO3 |
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Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-[3-fluoro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BFO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 |
InChI Key |
CCHNRWSMFINAKB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC(C)C |
Origin of Product |
United States |
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